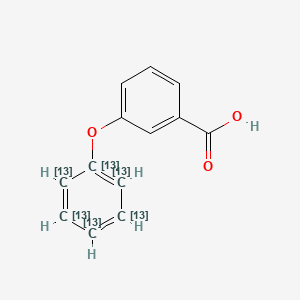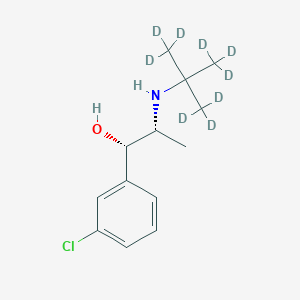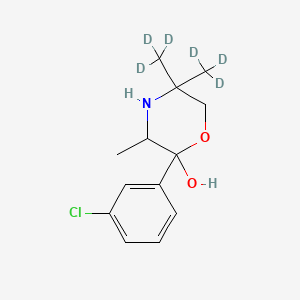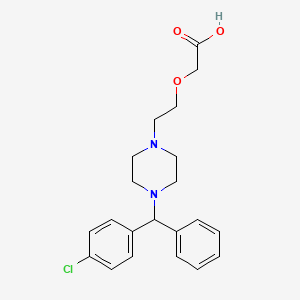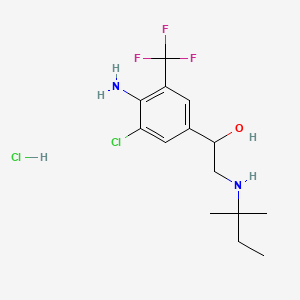
Desloratadine-d5
Descripción general
Descripción
Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions . Desloratadine-d5 is the deuterium labeled version of Desloratadine .
Molecular Structure Analysis
Desloratadine is a selective H1-receptor antagonist . It has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . The molecular structure of Desloratadine-d5 is similar to that of Desloratadine, but with deuterium atoms .
Chemical Reactions Analysis
A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Desloratadine (DL) in human plasma using Desloratadine-d5 (DLD5) as an internal standard (IS) . The method was validated over a linear concentration range of 20.0–200.0 ng/mL for both analytes .
Physical And Chemical Properties Analysis
Desloratadine was fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM, demonstrating the drug’s physico-chemical properties . The FTIR study proved a new spectrum .
Aplicaciones Científicas De Investigación
Overcoming Low Solubility
Desloratadine, the principal metabolite of loratadine, is an orally active, nonsedating, second-generation antihistamine . However, it has high permeability but low solubility under physiological conditions . To overcome the problem of low solubility, scientists have synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .
Treatment of Allergic Disorders
Desloratadine is well established as an effective and well-tolerated option for the treatment of paediatric and adult patients with allergic rhinitis and urticaria . This makes it a valuable tool in the field of allergy research and treatment.
Pharmaceutical Applications
The discovery, characterization, and pharmaceutical applications of Loratadine–Oxalic Acid Cocrystals have been studied . The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .
Mecanismo De Acción
Target of Action
Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
Desloratadine-d5 acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .
Biochemical Pathways
The action of Desloratadine-d5 affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .
Pharmacokinetics
Desloratadine-d5 exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .
Result of Action
The action of Desloratadine-d5 results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .
Action Environment
The action of Desloratadine-d5 can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that Desloratadine-d5 is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .
Propiedades
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-ZMXCGMLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115929 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-34-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




